molecular formula C13H16N2O B1446166 1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol CAS No. 1955523-04-2

1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

Cat. No. B1446166
M. Wt: 216.28 g/mol
InChI Key: DBBDXXRQJJEYMT-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol, often referred to as EPEI, is an aromatic heterocyclic compound with a wide range of applications in the scientific and medical fields. EPEI is used in the synthesis of various compounds, as well as in the study of its biochemical and physiological effects.

Mechanism Of Action

EPEI is believed to act as an agonist at the μ-opioid receptor, which is responsible for the regulation of pain, reward, and addiction. It is also believed to act as an agonist at the 5-HT3 receptor, which is responsible for the regulation of serotoninergic transmission.

Biochemical And Physiological Effects

EPEI has been shown to have a number of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, as well as anti-nociceptive effects. It has also been shown to have anxiolytic and antidepressant effects.

Advantages And Limitations For Lab Experiments

EPEI has a number of advantages and limitations when used in lab experiments. One of the main advantages is that it is relatively easy to synthesize, and can be used as a starting material in the synthesis of various compounds. However, it is important to note that EPEI is highly toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of EPEI. One potential application is in the development of drugs for the treatment of pain, anxiety, and depression. Another potential application is in the development of drugs for the treatment of addiction. Additionally, EPEI could be used in the development of pesticides and dyes. Finally, further research could be conducted to better understand the biochemical and physiological effects of EPEI.

Scientific Research Applications

EPEI has many applications in the scientific and medical fields. It is used as a starting material in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used in the study of its biochemical and physiological effects, as well as in the study of its mechanism of action.

properties

IUPAC Name

1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-10-4-6-11(7-5-10)13(2,16)12-14-8-9-15-12/h4-9,16H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBDXXRQJJEYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)(C2=NC=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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